molecular formula C8H5BrF2O2 B6318265 3-Bromo-2,6-difluoro-5-methoxybenzaldehyde CAS No. 1785601-76-4

3-Bromo-2,6-difluoro-5-methoxybenzaldehyde

Cat. No. B6318265
CAS RN: 1785601-76-4
M. Wt: 251.02 g/mol
InChI Key: FJYANJDPGSVPHX-UHFFFAOYSA-N
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Description

“3-Bromo-2,6-difluoro-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C7H3BrF2O . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2,6-difluoro-5-methoxybenzaldehyde” consists of a benzene ring substituted with bromo, difluoro, and methoxy groups .


Physical And Chemical Properties Analysis

“3-Bromo-2,6-difluoro-5-methoxybenzaldehyde” is a solid compound . Its molecular weight is 221.00 .

Scientific Research Applications

Pharmaceutical Intermediates

3-Bromo-2,6-difluoro-5-methoxybenzaldehyde: is primarily used as an intermediate in the synthesis of pharmaceutical compounds . Its halogenated structure makes it a valuable precursor in the construction of complex molecules, particularly in the development of new drugs. The presence of bromine allows for further functionalization through nucleophilic substitution reactions, which can lead to a variety of biologically active molecules.

Organic Synthesis

In organic synthesis, this compound serves as a building block for constructing more complex organic structures. It can undergo various chemical reactions, including Suzuki and Stille coupling, which are pivotal in forming carbon-carbon bonds . These reactions are essential for creating polymers, natural products, and other advanced materials.

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant due to its potential to modify biological molecules . It can be used to synthesize benzylidene-1,3-thiazolidine-2,4-diones, which are potent inhibitors of protein kinases. These inhibitors have applications in treating diseases where protein kinases are dysregulated.

Polymer Research

In the field of polymer research, 3-Bromo-2,6-difluoro-5-methoxybenzaldehyde can be utilized to introduce specific functionalities into polymer chains . The introduction of such groups can alter the physical properties of the polymers, such as their thermal stability, solubility, and mechanical strength, making them suitable for specialized applications.

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry to develop methods for the detection and quantification of similar structures in complex mixtures . Its unique spectral properties can be leveraged in spectroscopic analysis, aiding in the identification of compounds within pharmaceutical formulations.

Mechanism of Action

The mechanism of action of “3-Bromo-2,6-difluoro-5-methoxybenzaldehyde” is not specified in the available data. It’s used as a pharmaceutical intermediate , which suggests it may be involved in the synthesis of various pharmaceutical compounds.

Safety and Hazards

“3-Bromo-2,6-difluoro-5-methoxybenzaldehyde” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it may be harmful if swallowed. It’s recommended to handle this compound with appropriate personal protective equipment .

properties

IUPAC Name

3-bromo-2,6-difluoro-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-6-2-5(9)7(10)4(3-12)8(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYANJDPGSVPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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